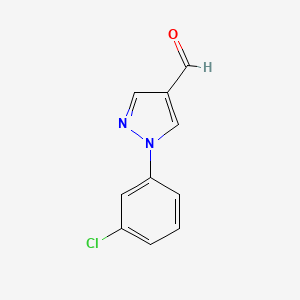

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde reveals fundamental insights into its molecular organization and intermolecular interactions. The compound crystallizes with specific lattice parameters that reflect the influence of both the chlorophenyl substituent and the aldehyde functionality on the overall molecular packing. The pyrazole ring system maintains planarity, which is characteristic of aromatic five-membered heterocycles containing adjacent nitrogen atoms.

The molecular geometry demonstrates a clear angular relationship between the pyrazole core and the 3-chlorophenyl substituent. X-ray crystallographic studies of related pyrazole-4-carbaldehyde derivatives indicate that the phenyl ring typically adopts a twisted conformation relative to the pyrazole plane to minimize steric interactions. This angular arrangement is crucial for understanding the compound's reactivity patterns and potential biological interactions.

The aldehyde group at position 4 of the pyrazole ring contributes significantly to the overall molecular geometry through its planar sp² hybridization. The carbonyl oxygen participates in various intermolecular interactions within the crystal lattice, including potential hydrogen bonding with neighboring molecules. The electron-withdrawing nature of both the chlorine substituent and the aldehyde group creates a distinctive electronic environment that influences the compound's chemical behavior.

Crystal packing analysis reveals the formation of specific molecular assemblies through non-covalent interactions. The chlorine atom on the phenyl ring can participate in halogen bonding interactions, while the aldehyde oxygen serves as a hydrogen bond acceptor. These intermolecular forces contribute to the stability of the crystalline structure and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization (IR, NMR, MS)

Infrared spectroscopy provides distinctive fingerprint characterization of this compound through identification of key functional groups. The aldehyde carbonyl stretch appears as a characteristic sharp absorption band in the region of 1680-1720 cm⁻¹, which is diagnostic for the formyl group attached to the aromatic pyrazole system. The position of this band reflects the electronic environment created by the electron-withdrawing pyrazole ring and the 3-chlorophenyl substituent.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, representing both the pyrazole ring protons and the chlorophenyl aromatic protons. The specific positioning and intensity of these bands provide information about the substitution pattern and electronic effects within the aromatic systems. Carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region, confirming the presence of the chlorine substituent on the phenyl ring.

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation through characteristic chemical shift patterns. In proton nuclear magnetic resonance spectra, the aldehyde proton appears as a distinctive singlet at approximately 9.8-10.0 parts per million, reflecting the deshielding effect of the carbonyl oxygen. The pyrazole ring proton manifests in the aromatic region between 7.5-8.5 parts per million, while the chlorophenyl protons appear as a complex multiplet pattern in the 7.0-7.5 parts per million range.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through identification of all carbon environments within the molecule. The aldehyde carbon appears significantly downfield at approximately 185-190 parts per million due to the carbonyl functionality. The pyrazole ring carbons show characteristic chemical shifts that distinguish between the different substituted positions, while the chlorophenyl carbons display the expected pattern for a monosubstituted benzene ring with electron-withdrawing chlorine substitution.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 206.63, corresponding to the molecular formula C₁₀H₇ClN₂O. Fragmentation patterns provide additional structural confirmation through loss of specific functional groups, including potential loss of the aldehyde moiety or chlorine atom under electron impact conditions.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insight into the electronic structure and molecular properties of this compound. These theoretical studies reveal the distribution of electron density throughout the molecule and identify regions of enhanced or diminished electron availability, which directly correlates with chemical reactivity patterns. The calculations demonstrate how the electron-withdrawing effects of both the chlorine substituent and the aldehyde group influence the overall electronic landscape.

Molecular orbital analysis elucidates the frontier orbital characteristics, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These parameters are crucial for understanding the compound's potential as an electron donor or acceptor in chemical reactions. The energy gap between these frontier orbitals provides insight into the molecule's kinetic stability and electronic excitation properties, which are relevant for both synthetic applications and potential photochemical behavior.

Electrostatic potential mapping reveals the spatial distribution of positive and negative regions within the molecule. The aldehyde oxygen typically exhibits significant negative electrostatic potential, confirming its role as a nucleophilic site, while the carbon atom of the aldehyde group shows positive character, indicating its susceptibility to nucleophilic attack. The chlorine atom displays negative electrostatic potential consistent with its electronegativity, while the aromatic carbon atoms show varying degrees of electrostatic character depending on their proximity to electron-withdrawing groups.

Geometric optimization calculations confirm experimental observations regarding bond lengths, bond angles, and dihedral angles within the molecule. These computational results validate crystallographic data and provide additional detail about the preferred molecular conformation in the gas phase. The calculations typically reveal slight deviations from perfect planarity due to steric interactions between the substituents and electronic effects arising from the heterocyclic system.

Tautomerism and Conformational Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its chemical properties, particularly involving the pyrazole ring system. Pyrazole compounds can exist in two tautomeric forms through proton migration between the nitrogen atoms, although the 1-substituted nature of this compound restricts this tautomerism compared to unsubstituted pyrazoles. The presence of the 3-chlorophenyl group at the nitrogen-1 position effectively locks the tautomeric equilibrium in favor of the observed isomer.

Conformational dynamics analysis reveals the rotational freedom around the carbon-nitrogen bond connecting the pyrazole ring to the chlorophenyl substituent. Energy barrier calculations demonstrate that rotation around this bond requires moderate activation energy due to partial double-bond character arising from resonance interactions between the aromatic systems. The preferred conformation typically involves a twisted arrangement that balances electronic conjugation with steric minimization.

The aldehyde group at position 4 exhibits restricted rotation due to its conjugation with the pyrazole π-system. This electronic interaction stabilizes the planar arrangement of the aldehyde relative to the heterocyclic ring, creating a extended conjugated system that influences both the compound's electronic properties and its chemical reactivity. The carbonyl group can adopt syn or anti conformations relative to specific pyrazole nitrogen atoms, with the preferred orientation determined by electronic and steric factors.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXGTPGACUQZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640861 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-26-1 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthetic strategy begins with 3-hydroxy-1-phenyl-1H-pyrazole as a common precursor. This compound undergoes formylation to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then converted into a triflate intermediate (3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde). This triflate serves as a versatile substrate for palladium-catalyzed cross-coupling reactions to introduce the 3-chlorophenyl substituent.

General Procedure for Suzuki-Miyaura Cross-Coupling

- Reagents: Pyrazole triflate (0.5 mmol), 3-chlorophenylboronic acid (1.5 mmol), Pd(PPh3)4 catalyst (0.04 mmol), anhydrous potassium phosphate (K3PO4, 1.5 mmol), potassium bromide (KBr, 0.55 mmol)

- Solvent: 1,4-Dioxane (5 mL)

- Conditions: Reflux under argon atmosphere for a specified reaction time (typically several hours)

- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, solvent evaporation

- Purification: Flash chromatography on silica gel using ethyl acetate/n-hexane (1:4 v/v) as eluent

This method yields this compound in moderate to good yields (50–94%), with the exact yield depending on reaction time and conditions.

Mechanistic Insights and Advantages

- The triflate group is an excellent leaving group facilitating efficient Pd-catalyzed coupling.

- The use of 3-chlorophenylboronic acid introduces the chlorophenyl substituent selectively at the 3-position of the pyrazole ring.

- The method tolerates various functional groups and allows for structural diversification.

- Detailed NMR (1H, 13C, 15N) and IR spectroscopic data confirm the structure and purity of the products.

Preparation via Hydrazone Formation, Cyclization, and Formylation

Stepwise Synthesis

- Step 1: Formation of Hydrazone

- 3-Chlorophenylhydrazine reacts with benzaldehyde to form the corresponding hydrazone intermediate.

- Step 2: Cyclization

- The hydrazone undergoes cyclization in the presence of an acid catalyst such as acetic acid to form the pyrazole ring.

- Step 3: Formylation

- The pyrazole ring is formylated at the 4-position using Vilsmeier-Haack reagent (a mixture of POCl3 and DMF), introducing the aldehyde group.

Reaction Conditions

- Cyclization is typically performed under reflux conditions.

- Formylation is conducted at controlled temperatures to avoid side reactions.

- Purification involves standard extraction and chromatographic techniques.

Industrial Considerations

- Optimization of reaction times, temperatures, and reagent stoichiometry improves yield and purity.

- Continuous flow reactors may be employed for scale-up to enhance reproducibility and process safety.

Comparative Data Table of Preparation Methods

| Aspect | Pd-Catalyzed Cross-Coupling Method | Hydrazone Formation and Cyclization Method |

|---|---|---|

| Starting Materials | 3-Hydroxy-1-phenyl-1H-pyrazole, triflates, boronic acids | 3-Chlorophenylhydrazine, benzaldehyde |

| Key Reagents | Pd(PPh3)4 catalyst, K3PO4 base, KBr | Acetic acid catalyst, Vilsmeier-Haack reagent (POCl3/DMF) |

| Reaction Conditions | Reflux in 1,4-dioxane under argon atmosphere | Reflux for cyclization; controlled temperature for formylation |

| Typical Yield Range | 50–94% | Moderate to good, variable based on optimization |

| Functional Group Tolerance | High | Moderate |

| Scalability | Suitable for scale-up with catalyst recovery | Amenable to continuous flow synthesis |

| Purification | Flash chromatography | Extraction and chromatography |

| Structural Confirmation | Detailed NMR (1H, 13C, 15N), IR | NMR, IR, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(3-chlorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases.

Key Findings :

- Anti-Cancer Properties : The compound has shown potential in developing anti-cancer agents due to its ability to inhibit specific biological pathways involved in tumor growth. Research indicates that derivatives of pyrazole compounds can selectively target cancer cells while minimizing effects on normal cells .

- Enzyme Inhibition Studies : A study demonstrated that pyrazole derivatives exhibited inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are relevant in treating neurodegenerative diseases like Alzheimer's . For instance, certain derivatives showed pIC50 values comparable to established drugs like donepezil, indicating their potential as therapeutic agents .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.

Key Findings :

- Selective Insecticide : 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde acts as a selective insecticide targeting specific insect larvae. Its mechanism involves disrupting physiological processes in pests, thereby enhancing crop yield and sustainability in agricultural practices.

- Research on Pesticidal Efficacy : Studies have indicated that the compound's chlorophenyl substitution enhances its biological activity against various pests, making it a valuable asset for integrated pest management strategies.

Material Science

Overview : The incorporation of this compound into polymer matrices is explored for its potential to enhance material properties.

Key Findings :

- Thermal Stability and Mechanical Strength : Research has shown that adding this compound to polymers can improve their thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .

- Coatings Development : The compound's unique chemical structure allows it to be used in creating specialized coatings that require specific properties for performance in harsh environments.

Analytical Chemistry

Overview : The compound serves as a standard reference material in various analytical methods.

Key Findings :

- Calibration and Validation : In analytical chemistry, this compound is used to calibrate instruments and validate results across different chemical analyses. This application ensures accuracy and reliability in detecting similar compounds within complex mixtures .

Data Table: Summary of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-cancer agents, enzyme inhibitors | Selective inhibition of AChE and MAO isoforms |

| Agricultural Chemistry | Pesticides, herbicides | Effective against specific insect larvae |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Reference material for calibration | Ensures accuracy in chemical analyses |

Case Studies

- Anti-Cancer Research Study (2023) :

-

Pesticide Efficacy Study (2024) :

- Research conducted on the agricultural applications of this compound demonstrated its effectiveness as a selective insecticide against common pests. Field trials indicated significant reductions in pest populations without adversely affecting beneficial insects.

-

Material Properties Study (2023) :

- A study investigated the incorporation of this compound into polymer composites. Results showed enhanced mechanical properties and thermal resistance compared to control samples, suggesting potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved would vary based on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and biological activity.

1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Bromine substitution instead of chlorine, which can influence the compound’s electronic properties and reactivity.

1-(3-chlorophenyl)-1H-pyrazole-4-methanol: Reduction product of the aldehyde, with different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and potential biological activities compared to its analogs.

Biological Activity

1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, characterized by a pyrazole ring with a chlorophenyl substitution and an aldehyde group, contributes to its potential as an insecticide and a candidate for various therapeutic uses.

- Molecular Formula: C10H8ClN2O

- Molecular Weight: Approximately 210.64 g/mol

- Structure: The compound features a pyrazole ring, which is known for its biological activity, making it a significant scaffold in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities:

1. Insecticidal Activity

The compound has been identified as a selective insecticide targeting the larval stages of certain pests. Its mechanism involves disrupting normal physiological processes in insects, making it valuable in pest control strategies within agricultural practices. Studies indicate that it effectively manages pest populations while minimizing impact on non-target organisms .

2. Antimicrobial Properties

Research has shown that derivatives of pyrazole compounds, including this compound, possess significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects . The compound's ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus enhances its potential as an antimicrobial agent .

3. Anti-inflammatory and Anticancer Potential

The compound is being explored for its anti-inflammatory properties, with research suggesting that it may act as a lead compound in the development of new anti-inflammatory drugs . Additionally, its derivatives have shown promise in inhibiting cancer cell proliferation, with IC50 values indicating effective cytotoxicity against various cancer cell lines . For example, certain derivatives demonstrated significant growth inhibition in breast and prostate cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

- Insecticidal Efficacy : A study demonstrated that this compound effectively reduced larval populations of specific agricultural pests. The compound's mode of action involved interference with the insect's nervous system, leading to paralysis and death.

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the anticancer potential of modified pyrazole compounds. Notably, one derivative showed an IC50 value of 49.85 μM against MCF-7 breast cancer cells, highlighting the potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a formylating agent (e.g., POCl₃/DMF) to introduce the aldehyde group . Optimization strategies include:

- Catalyst selection : Use of K₂CO₃ as a base for nucleophilic substitutions (e.g., aryloxy derivatives) .

- Temperature control : Maintaining 80–100°C during formylation to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Table 1 : Comparative yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

| NaHCO₃ | DCM | 60 | 58 |

Q. How is the structural integrity of this compound confirmed?

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, pyrazole ring planarity) .

- Spectroscopic methods :

- ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in δ 7.2–8.1 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Q. What are the key safety considerations during handling and storage?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent aldehyde oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of volatile byproducts (e.g., POCl₃) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and biological activity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Schiff base formation) .

- Structure-Activity Relationship (SAR) : Derivatives with 3-chlorophenyl groups show improved antimicrobial activity compared to unsubstituted analogs .

- Table 2 : Bioactivity data for derivatives:

| Derivative Substituent | MIC (μg/mL) vs S. aureus |

|---|---|

| 3-Chlorophenyl | 12.5 |

| 4-Methoxyphenyl | 50.0 |

Q. What advanced methodologies resolve contradictions in spectroscopic vs. crystallographic data?

- Case study : Discrepancies in dihedral angles between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Hybrid DFT calculations bridge these differences .

- Multi-technique validation : Combine HPLC purity analysis (>98%) with mass spectrometry (m/z 220.6 [M+H]⁺) to confirm compound identity .

Q. How can the compound’s stability be assessed under varying environmental conditions?

- Accelerated degradation studies : Expose to UV light (λ = 254 nm) and measure aldehyde oxidation via HPLC. Half-life decreases by 40% after 24 hours under UV .

- Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, indicating thermal stability up to this threshold .

Q. What strategies are employed to study environmental fate and degradation pathways?

- Hydrolysis studies : At pH 7.4, the aldehyde undergoes slow hydration to geminal diol, while acidic conditions (pH <3) accelerate decomposition .

- Ecotoxicity assays : LC₅₀ values for Daphnia magna (>100 mg/L) suggest moderate aquatic toxicity, necessitating controlled disposal .

Q. How can computational chemistry predict reactivity for novel derivatives?

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., Fukui indices identify electrophilic centers) .

- Molecular docking : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.